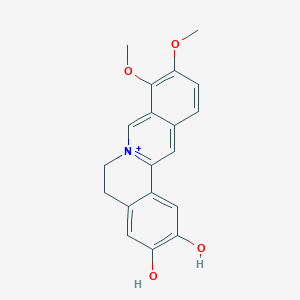

Demethyleneberberine

Description

This compound has been reported in Thalictrum javanicum with data available.

structure in first source

Properties

IUPAC Name |

9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,7-10,22H,5-6H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTCKKMWZDDWOY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180132 | |

| Record name | Demethyleneberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25459-91-0 | |

| Record name | Demethyleneberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethyleneberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Demethyleneberberine: A Comprehensive Technical Guide on its Synthesis and Chemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyleneberberine (DMB), a primary metabolite of the widely studied isoquinoline alkaloid berberine, has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, DMB presents a promising avenue for therapeutic development. This technical guide provides a detailed overview of the synthesis and chemical characterization of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. The document outlines the key physicochemical properties, analytical characterization data, and known biological signaling pathways of DMB. While a specific, detailed laboratory synthesis protocol remains to be widely published, this guide discusses the general synthetic strategies and provides comprehensive information on its characterization to support further research and application.

Chemical and Physical Properties

This compound is a protoberberine alkaloid and a key metabolite of berberine.[] Its chemical structure is characterized by the absence of the methylenedioxy bridge present in its parent compound, berberine. This structural modification significantly influences its physicochemical and biological properties.

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₈NO₄⁺ | [2] |

| Molecular Weight | 324.3 g/mol | [2] |

| CAS Number | 25459-91-0 | [2] |

| IUPAC Name | 9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol | N/A |

| Appearance | Yellow powder | [3] |

| Solubility | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml) | [2] |

Synthesis of this compound

The primary route to obtaining this compound is through the demethylenation of its parent compound, berberine. This process involves the cleavage of the methylenedioxy bridge. While this compound is readily available from various chemical suppliers, a detailed, step-by-step experimental protocol for its synthesis from berberine is not extensively documented in publicly available scientific literature.

General Synthetic Approach: Demethylenation of Berberine

The conversion of berberine to this compound involves the selective cleavage of the C-O bonds of the methylenedioxy group. This transformation can be conceptually approached through methods used for the cleavage of methylenedioxy protecting groups in organic synthesis. Such methods often employ strong Lewis acids or other specific reagents to effect the desired transformation.

A general workflow for such a synthesis would involve:

Note: The specific reagents, reaction conditions (temperature, time), and purification methods would require experimental optimization to achieve a satisfactory yield and purity of this compound. Researchers undertaking this synthesis should consult literature on the cleavage of methylenedioxy groups on similar aromatic systems to develop a suitable protocol.

Chemical Characterization

The definitive identification and purity assessment of this compound are accomplished through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. The protonated molecule [M+H]⁺ is typically observed.

| Ion | m/z (observed) | Source |

| [M+H]⁺ | 324.1235 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound, confirming the connectivity of atoms within the molecule. The chemical shifts are influenced by the solvent used for analysis.

-

¹H-NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, methoxy groups, and the protons of the dihydroisoquinolinium core.

-

¹³C-NMR: The carbon NMR spectrum will display signals corresponding to all 19 carbon atoms in the structure, including the quaternary carbons.

A detailed analysis of 1D and 2D NMR data (e.g., COSY, HSQC, HMBC) is necessary for the unambiguous assignment of all proton and carbon signals.

Biological Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in various disease processes. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. DMB has been reported to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[5][6]

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway plays a crucial role in cellular energy homeostasis. Activation of AMPK by DMB has been linked to its beneficial effects on metabolic disorders.[6][7]

c-Myc/HIF-1α Pathway

In the context of cancer biology, DMB has been shown to suppress the c-Myc/HIF-1α pathway, which is involved in cell proliferation and survival. This inhibition leads to cell cycle arrest and senescence in cancer cells.[2]

Quantitative Data

Pharmacokinetic studies have provided valuable quantitative data on the absorption, distribution, and excretion of this compound.

| Parameter | Value | Species | Source |

| Bioavailability (oral) | 4.47% - 5.94% | Rats and Mice | [7] |

| Total Excretion (urine, feces, bile) | 7.28% - 9.77% | Rats and Mice | [7] |

Experimental Protocols

While a specific synthesis protocol is not detailed, this section outlines a general approach for the characterization of this compound.

6.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of this compound.

-

Method:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Use a C18 reversed-phase column.

-

Employ a mobile phase gradient, for example, of acetonitrile and water (both containing a small percentage of formic acid to improve peak shape).

-

Set the UV detector to a wavelength where this compound has maximum absorbance.

-

Inject the sample and analyze the resulting chromatogram for the presence of impurities. Purity is calculated based on the area of the main peak relative to the total peak area.

-

6.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight and obtain fragmentation data for structural confirmation.

-

Method:

-

Couple an HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument).

-

Use the same or a similar chromatographic method as described for HPLC analysis.

-

Acquire mass spectra in positive ion mode to observe the [M+H]⁺ ion.

-

Perform tandem MS (MS/MS) experiments to induce fragmentation of the parent ion and obtain a characteristic fragmentation pattern that can be used for structural verification.

-

6.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of this compound.

-

Method:

-

Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

-

Process and analyze the spectra to assign all proton and carbon signals and confirm the molecular structure.

-

Conclusion

This compound stands out as a promising natural product derivative with a diverse pharmacological profile. This guide has summarized the key aspects of its chemical synthesis and characterization, providing a foundational resource for researchers. While a detailed, optimized synthesis protocol requires further development and publication, the information on its physicochemical properties, analytical characterization, and biological activities offers a solid starting point for future investigations into its therapeutic potential. The elucidation of its interactions with key signaling pathways, such as NF-κB, AMPK, and c-Myc/HIF-1α, opens up new avenues for the development of novel drugs targeting a range of diseases. Further research into the scalable and efficient synthesis of this compound will be crucial for advancing its journey from a laboratory curiosity to a potential clinical candidate.

References

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 25459-91-0 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacokinetics, Tissue Distribution and Excretion of this compound, a Metabolite of Berberine, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Demethyleneberberine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Demethyleneberberine (DMB), an active metabolite of berberine.[1] Sourced from plants like Cortex Phellodendri Chinensis, DMB is a natural isoquinoline alkaloid recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4] This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes its interaction with critical signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Citations |

| Molecular Formula | C₁₉H₁₈NO₄⁺ | [5][6] |

| Molecular Weight | 324.35 g/mol | [2][5][7] |

| Formal Name | 5,6-dihydro-2,3-dihydroxy-9,10-dimethoxy-dibenzo[a,g]quinolizinium | [1] |

| CAS Number | 25459-91-0 | [1][6] |

| Synonyms | DMB, DM-BBR, 2-Hydroxyjatrorrhizine | [1] |

| Appearance | Yellow, solid powder | [8][9] |

| Purity | ≥98% | [1] |

Solubility and Formulation

Proper dissolution is critical for in vitro and in vivo experimental success. This compound exhibits varied solubility across different solvents.

| Solvent | Solubility | Special Conditions | Citations |

| DMSO | ≥50.1 mg/mL (154.4 mM) | Fresh DMSO is recommended as moisture can reduce solubility. | [3][10] |

| 33.33 mg/mL (102.76 mM) | Ultrasonic assistance may be needed. | [8][11] | |

| 3.24 mg/mL (9.99 mM) | Sonication is recommended. | [7] | |

| 2 mg/mL | Warming may be required. | [12] | |

| Ethanol (EtOH) | ≥2.57 mg/mL | Gentle warming and ultrasonic assistance are beneficial. | [3] |

| Slightly soluble (0.1-1 mg/mL) | [1] | ||

| Water | Insoluble | [3] |

Formulation Note for In Vivo Studies: For animal experiments, it is recommended to prepare working solutions fresh on the day of use. If using DMSO as a co-solvent, its proportion in the final working solution should be kept low (typically below 2%) to avoid toxicity in weaker animals.[5]

Experimental Protocols for Physicochemical Characterization

While specific experimental details are proprietary to the suppliers citing them, the determination of the aforementioned physicochemical properties generally follows standardized laboratory protocols.

A common method to determine solubility is the shake-flask method, which is considered the gold standard.

Caption: Standard experimental workflow for determining solubility.

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of chemical compounds.

-

Standard Preparation: A stock solution of a this compound reference standard is prepared in a suitable solvent (e.g., DMSO or a mobile phase component) at a known concentration.

-

Sample Preparation: A sample of the this compound batch to be tested is prepared at the same concentration as the standard.

-

Chromatographic Conditions: A typical analysis would utilize a C18 column with a gradient elution program.[13]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Detection: UV detector set to the wavelength of maximum absorbance for this compound.

-

-

Analysis: The sample is injected into the HPLC system. The resulting chromatogram shows peaks corresponding to this compound and any impurities. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Biological Activity and Key Signaling Pathways

This compound is a bioactive molecule that modulates several key cellular signaling pathways, contributing to its anti-inflammatory and metabolic regulatory effects.[14] It is known to be an activator of AMP-activated protein kinase (AMPK) and an inhibitor of the NF-κB and TLR4 signaling pathways.[5][10][15]

This compound has been shown to alleviate inflammatory responses by inhibiting the activation of the NF-κB pathway.[5][16] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[10][16]

Caption: DMB inhibits inflammation by blocking NF-κB activation.

DMB has been identified as an AMPK activator, which is a key mechanism in its potential for treating non-alcoholic fatty liver disease (NAFLD).[5][] AMPK activation plays a crucial role in regulating cellular energy homeostasis and metabolism.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 25459-91-0 | FD74150 | Biosynth [biosynth.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound, a potential therapeutic agent in neurodegenerative disorders: a proposed mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C19H18NO4+ | CID 363209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | AMPK | HIF | NOS | P450 | NF-κB | TargetMol [targetmol.com]

- 8. This compound | 25459-91-0 [chemicalbook.com]

- 9. This compound | CAS:25459-91-0 | Manufacturer ChemFaces [chemfaces.com]

- 10. selleckchem.com [selleckchem.com]

- 11. glpbio.com [glpbio.com]

- 12. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Pharmacokinetics, Tissue Distribution and Excretion of this compound, a Metabolite of Berberine, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound alleviated the inflammatory response by targeting MD-2 to inhibit the TLR4 signaling [frontiersin.org]

- 16. This compound alleviates inflammatory bowel disease in mice through regulating NF-κB signaling and T-helper cell homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethyleneberberine (CAS No. 25459-91-0): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyleneberberine (DMB), a natural isoquinoline alkaloid and a primary metabolite of berberine, is emerging as a compound of significant interest in pharmacological research. Identified by the CAS number 25459-91-0, DMB has demonstrated a spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer effects. This technical guide provides an in-depth overview of DMB, focusing on its core mechanisms of action, quantitative biological data, and detailed experimental methodologies. The information is tailored for researchers, scientists, and professionals in drug development, aiming to facilitate further investigation into the therapeutic potential of this promising natural compound.

Chemical and Physical Properties

This compound is a quaternary ammonium salt with a molecular weight of 324.35 g/mol . It is structurally similar to berberine, differing by the absence of a methylenedioxy bridge, which results in two free phenolic hydroxyl groups. This structural feature is believed to contribute to its enhanced biological activities and its ability to act as a mitochondria-targeted antioxidant.

| Property | Value | Reference |

| CAS Number | 25459-91-0 | N/A |

| Molecular Formula | C₁₉H₁₈NO₄⁺ | [1] |

| Molecular Weight | 324.35 g/mol | [1] |

| Synonyms | DMB, DM-BBR, 2-Hydroxyjatrorrhizine | [1] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml) | [1] |

Pharmacological Activities and Mechanism of Action

DMB exhibits a range of pharmacological effects, primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory Activity

DMB has been shown to alleviate inflammation in various preclinical models. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway . By preventing the activation and nuclear translocation of NF-κB, DMB downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[2] Additionally, DMB's anti-inflammatory effects are linked to its ability to regulate the balance of T-helper (Th) cells.[2]

Antioxidant Activity

A key feature of DMB is its function as a mitochondria-targeted antioxidant . Its cationic nature facilitates its accumulation within the mitochondria, where it can effectively scavenge reactive oxygen species (ROS) and protect against oxidative damage. This is particularly relevant in conditions such as alcoholic and non-alcoholic fatty liver disease.

Anti-Cancer Activity

DMB has demonstrated inhibitory effects on the proliferation of various cancer cells, including non-small cell lung cancer (NSCLC).[3] Its anti-cancer mechanism involves the induction of cell cycle arrest and cellular senescence through the downregulation of the c-Myc/HIF-1α (Hypoxia-inducible factor 1-alpha) pathway .[3]

Metabolic Regulation

DMB is an activator of AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis. By activating AMPK, DMB can stimulate glucose uptake and fatty acid oxidation, suggesting its potential in the management of metabolic disorders.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Activity

| Cell Line | Assay | Endpoint | IC₅₀/Concentration | Reference |

| HSC-T6 (Hepatic Stellate Cells) | Proliferation Assay | Inhibition of proliferation | IC₅₀: 36.7 µmol/L (at 48h) | [4] |

| A549 and H1299 (Lung Cancer Cells) | Viability, Colony Formation, Migration, Invasion | Reduction of activity | 40 µM | [1] |

| RAW264.7 (Macrophage-like cells) | Inhibition of ROS production and pro-inflammatory cytokines | - | 10, 20, 40 µM | [2] |

| N/A | Monoamine Oxidase B (MAO-B) Inhibition | Inhibition of enzyme activity | IC₅₀: 9.06 µM | [4] |

Table 2: In Vivo Activity

| Animal Model | Disease Model | Dosage | Route | Key Findings | Reference |

| Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | 150 and 300 mg/kg/day | Oral | Alleviated weight loss, reduced MPO activity, decreased pro-inflammatory cytokines. | [2] |

| Mice | Thioacetamide-induced Hepatic Fibrosis | 10 mg/kg/day | Intraperitoneal | Reduced hepatic collagen levels and increased survival. | [1][5] |

| Mice | Ethanol-induced Oxidative Liver Damage | 40 mg/kg/day | N/A | Increased hepatic mitochondrial GSH and Gpx4, reduced TBARS, decreased hepatic swelling. | [1] |

| Mice | Non-alcoholic fatty liver disease (NAFLD) | 20 or 40 mg/kg | Intraperitoneal | Reduced hepatic lipid accumulation, attenuated oxidative damage and inflammation. | [4] |

| Rats | TNBS-induced Colitis | 100 and 200 mg/kg/day | Oral | Relieved colitis symptoms. | [6][7] |

| Mice | NSCLC Xenograft | N/A | N/A | Inhibited tumor growth. | [3] |

Table 3: Pharmacokinetic Parameters

| Species | Dosage | Route | Bioavailability | Tₘₐₓ | Reference |

| Rats | 20 mg/kg | Intragastric | 2.44% | ~5 min | [8][9] |

| Rats | 40 mg/kg | Intragastric | 5.92% | ~5 min | [8][9] |

| Mice | 40 mg/kg | Intragastric | 4.47% | ~5 min | [8][9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: DMB inhibits the NF-κB signaling pathway.

Caption: DMB activates the AMPK signaling pathway.

Caption: DMB inhibits the c-Myc/HIF-1α pathway in NSCLC.

Experimental Workflow Diagram

Caption: General experimental workflow for DMB evaluation.

Experimental Protocols

The following are generalized protocols for key experiments cited in this compound research. It is important to note that specific parameters may need to be optimized for individual experimental setups.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

DMB Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the DMB-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest DMB concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

Western Blot Analysis

-

Cell Lysis: After treatment with DMB, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, NF-κB, p-AMPK, AMPK, c-Myc, HIF-1α, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

In Vivo Colitis Model (DSS-induced)

-

Animal Acclimatization: Acclimate male C57BL/6 mice (6-8 weeks old) for one week under standard laboratory conditions.

-

Induction of Colitis: Administer 2-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 days to induce colitis.

-

DMB Administration: Administer this compound (e.g., 150 or 300 mg/kg) or vehicle control orally once daily, starting from the first day of DSS administration.[2]

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Sample Collection: At the end of the experiment, euthanize the mice and collect colon tissues.

-

Analysis: Measure the colon length, and perform histological analysis (H&E staining) to assess inflammation and tissue damage. Analyze the expression of inflammatory markers in the colon tissue by Western blot or qPCR.

In Vivo Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

-

Cell Preparation: Culture human NSCLC cells (e.g., A549 or H1299) and harvest them during the logarithmic growth phase.

-

Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth and Treatment: When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Calculate the tumor volume using the formula: (length × width²)/2.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment period), euthanize the mice and excise the tumors.

-

Analysis: Weigh the tumors and perform further analysis, such as immunohistochemistry for proliferation and apoptosis markers, and Western blot analysis for target proteins.

Conclusion

This compound (CAS No. 25459-91-0) is a multifaceted natural compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer, and metabolism makes it a compelling candidate for further drug development. This technical guide provides a comprehensive summary of the current knowledge on DMB, offering valuable data and methodological insights to aid researchers in their future investigations. The provided quantitative data and experimental frameworks can serve as a foundation for designing new studies to fully elucidate the pharmacological profile and clinical applicability of this promising molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound alleviates inflammatory bowel disease in mice through regulating NF-κB signaling and T-helper cell homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces cell cycle arrest and cellular senescence of NSCLC cells via c-Myc/HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. This compound Protects against Hepatic Fibrosis in Mice by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviated the inflammatory response by targeting MD-2 to inhibit the TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound alleviated the inflammatory response by targeting MD-2 to inhibit the TLR4 signaling [frontiersin.org]

- 8. Pharmacokinetics, Tissue Distribution and Excretion of this compound, a Metabolite of Berberine, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Demethyleneberberine: A Key Metabolite in the Pharmacological Profile of Berberine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine, a well-known isoquinoline alkaloid, has a long history of use in traditional medicine and is currently under intense investigation for its diverse pharmacological effects. However, its clinical application is often hampered by low oral bioavailability.[1] Emerging evidence suggests that its metabolites, particularly demethyleneberberine, play a crucial role in mediating its therapeutic activities.[2][3] this compound, a phase I metabolite of berberine, is formed through the demethylenation of the methylenedioxy group of berberine. This biotransformation is primarily catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[3][4] Notably, this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, in some cases surpassing the potency of its parent compound.[2] This technical guide provides a comprehensive overview of this compound as a metabolite of berberine, focusing on its metabolic formation, quantitative pharmacokinetics, detailed experimental protocols for its study, and its impact on key signaling pathways.

Metabolic Formation of this compound

The primary route of this compound formation is the enzymatic cleavage of the methylenedioxy bridge of berberine. This reaction is predominantly carried out by specific isoforms of the cytochrome P450 enzyme system located in the liver.

Enzymatic Conversion

In vitro studies utilizing human liver microsomes have identified CYP1A2, CYP2D6, and CYP3A4 as the key enzymes responsible for the metabolism of berberine to this compound (often denoted as M3 in literature).[4][5] The relative contribution of these isoforms to the formation of this compound has been quantified, highlighting the significant roles of CYP2D6 and CYP3A4.[4]

-

dot

Caption: Metabolic conversion of berberine to this compound.

Quantitative Data

A thorough understanding of the pharmacokinetics of both berberine and this compound is essential for drug development. The following tables summarize key quantitative data from preclinical studies.

Table 1: Pharmacokinetic Parameters of Berberine and this compound in Rats

| Parameter | Berberine | This compound | Reference |

| Bioavailability (%) | ~0.68 | 4.47 - 5.94 | [1][6] |

| Tmax (h) | ~1.33 | < 0.083 (5 min) | [6][7] |

| Cmax (ng/mL) | ~25.85 (at 200 mg/kg) | ~177.15 (at 40 mg/kg, mice) | [2][7] |

| t1/2 (h) | ~14.73 | 3.14 - 5.57 | [2][7] |

| AUC (0-t) (ng·h/mL) | ~75.83 (at 200 mg/kg) | ~264.61 (at 40 mg/kg, mice) | [2][7] |

Table 2: Enzyme Kinetics of this compound (M3) Formation by Human CYP450 Isoforms

| CYP450 Isoform | Contribution to M3 Formation (%) | Reference |

| CYP1A2 | 26.36 | [4] |

| CYP2D6 | 37.00 | [4] |

| CYP3A4 | 36.63 | [4] |

Experimental Protocols

Accurate and reproducible experimental methods are critical for studying the metabolism and pharmacokinetics of berberine and this compound.

In Vitro Metabolism of Berberine in Human Liver Microsomes

This protocol outlines the general procedure for assessing the conversion of berberine to this compound using a pool of human liver microsomes (HLM).

Materials:

-

Berberine

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS) for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of berberine in a suitable solvent (e.g., methanol, DMSO) and dilute to the desired concentration in potassium phosphate buffer.

-

In a microcentrifuge tube, combine the HLM (final protein concentration typically 0.2-1 mg/mL), berberine solution, and potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

dot

Caption: In vitro metabolism experimental workflow.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: The specific precursor ion (Q1) and product ion (Q3) transitions need to be optimized. For this compound, a common transition is m/z 322.1 → 294.1.

-

Internal Standard: An appropriate stable isotope-labeled internal standard should be used for accurate quantification.

-

-

Source Parameters: Ion spray voltage, temperature, and gas flows should be optimized for maximum sensitivity.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of this compound following oral administration of berberine.

Animals:

-

Male Sprague-Dawley rats (or other appropriate rodent model).

Procedure:

-

Dosing:

-

Administer a single oral dose of berberine (e.g., suspended in 0.5% carboxymethylcellulose sodium) to the rats.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Sample Storage:

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Preparation for LC-MS/MS:

-

Thaw plasma samples and perform protein precipitation by adding a threefold volume of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant for LC-MS/MS analysis as described in the previous protocol.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC from the plasma concentration-time data.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, often related to inflammation and cellular metabolism.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[8] It achieves this by directly targeting Myeloid Differentiation Protein-2 (MD-2), a co-receptor of Toll-like receptor 4 (TLR4).[5] This interaction prevents the downstream activation of IκB kinase (IKK), thereby inhibiting the phosphorylation and subsequent degradation of IκBα. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is blocked, leading to a reduction in the expression of pro-inflammatory genes.[5]

-

dot

Caption: this compound's inhibition of the NF-κB pathway.

Activation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Berberine is a well-documented activator of AMPK, and its metabolites, including this compound, are believed to share this activity. Activation of AMPK leads to the phosphorylation of downstream targets that switch on catabolic processes to generate ATP and switch off anabolic, ATP-consuming pathways. This includes the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.

-

dot

Caption: this compound's activation of the AMPK pathway.

Modulation of the MAPK and c-Myc/HIF-1α Pathways

This compound has also been implicated in the regulation of the Mitogen-Activated Protein Kinase (MAPK) and the c-Myc/Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathways.[9] These pathways are crucial for cell proliferation, differentiation, and survival. By modulating these pathways, this compound can influence cellular processes such as cell cycle arrest and senescence, which are important in the context of cancer research.[9]

Conclusion

This compound is a pharmacologically active metabolite of berberine with significant therapeutic potential. Its formation, primarily through CYP450-mediated metabolism in the liver, leads to a compound with enhanced bioavailability and potent biological effects. The ability of this compound to modulate key signaling pathways, such as NF-κB and AMPK, underscores its importance in the overall pharmacological profile of berberine. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the metabolism, pharmacokinetics, and mechanisms of action of this promising natural compound. A deeper understanding of this compound will be instrumental in the development of novel therapeutic strategies based on berberine and its derivatives.

References

- 1. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jptcp.com [jptcp.com]

- 4. Bioactivities of berberine metabolites after transformation through CYP450 isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound alleviated the inflammatory response by targeting MD-2 to inhibit the TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound alleviates inflammatory bowel disease in mice through regulating NF-κB signaling and T-helper cell homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces cell cycle arrest and cellular senescence of NSCLC cells via c-Myc/HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Demystifying Demethyleneberberine's Journey to the Powerhouse: A Technical Guide to its Mitochondrial Targeting Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mitochondrial targeting mechanism of Demethyleneberberine (DMB), a natural antioxidant with significant therapeutic potential. We delve into the physicochemical properties that drive its accumulation within mitochondria, present available quantitative data, provide detailed experimental protocols for studying its localization and effects, and visualize the key signaling pathways it modulates.

The Core Targeting Principle: A Cationic Journey Across the Mitochondrial Membrane

This compound (DMB), a derivative of the well-studied alkaloid berberine, is recognized as a natural mitochondria-targeted antioxidant[1][2][3][4]. Its ability to selectively accumulate in these vital organelles is not a matter of chance but a direct consequence of its chemical structure and the unique bioenergetic state of mitochondria.

The primary mechanism driving DMB's mitochondrial localization is its inherent positive charge, making it a lipophilic cation[1]. Mitochondria maintain a substantial negative membrane potential (ΔΨm) across their inner membrane, typically ranging from -150 to -180 mV, with the matrix being negative relative to the intermembrane space. This strong electrochemical gradient acts as an electrophoretic force, actively drawing in and concentrating positively charged molecules like DMB from the cytoplasm into the mitochondrial matrix[3]. This principle is a well-established strategy for delivering therapeutic agents to mitochondria, with synthetic cations like triphenylphosphonium (TPP+) being widely used for this purpose. DMB achieves this targeting naturally, without the need for chemical conjugation.

Studies have confirmed that DMB can effectively penetrate the mitochondrial membrane and accumulate within mitochondria both in cellular models (in vitro) and in living organisms (in vivo)[1][2]. The critical role of the mitochondrial membrane potential in this process is underscored by research on the parent compound, berberine. The accumulation of berberine in the mitochondria of HepG2 cells was significantly diminished by up to 70% following treatment with carbonyl cyanide 3-chlorophenylhydrazone (CCCP), a protonophore that dissipates the mitochondrial membrane potential[5]. This strongly supports the hypothesis that DMB, sharing a similar cationic scaffold, utilizes the same potential-driven mechanism for its mitochondrial uptake.

Quantifying Mitochondrial Accumulation and Effects

While the qualitative evidence for DMB's mitochondrial accumulation is strong, precise quantitative data on its subcellular distribution remains an area of active research. The following tables summarize the types of quantitative analyses that have been performed and highlight the key findings.

| Parameter Assessed | Cell Line | Method | Key Finding | Reference |

| DMB Presence in Mitochondria | HepG2 | HPLC Analysis of Mitochondrial Fraction | DMB was significantly detectable in the mitochondrial fraction, suggesting a high concentration within the organelle. | [3] |

| Effect on Mitochondrial Membrane Potential (MMP) | HepG2 | Flow Cytometry with Rhodamine 123 | DMB treatment counteracted the decrease in MMP induced by ethanol exposure, indicating a protective effect on mitochondrial integrity. | [3] |

Note: Specific concentrations of DMB in mitochondrial versus cytosolic fractions and precise accumulation ratios have not been extensively published. Further research is needed to establish these quantitative parameters.

Experimental Protocols for Interrogating DMB's Mitochondrial Activity

To facilitate further research into the mitochondrial targeting and effects of DMB, this section provides detailed methodologies for key experiments.

Protocol for Mitochondrial Isolation via Differential Centrifugation

This protocol is adapted from methods used to study DMB's subcellular localization[3].

Materials:

-

Cell culture flasks with confluent HepG2 cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Harvest cultured HepG2 cells by scraping and centrifuge at 600 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 5 volumes of ice-cold MIB.

-

Homogenize the cell suspension with 10-15 strokes in a pre-chilled Dounce homogenizer on ice.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 10,000 x g for 20 minutes at 4°C.

-

The resulting pellet is the isolated mitochondrial fraction, ready for downstream analysis such as HPLC.

Protocol for HPLC Analysis of DMB in Mitochondrial Fractions

This protocol provides a framework for quantifying DMB within the isolated mitochondria.

Materials:

-

Isolated mitochondrial fraction (from Protocol 3.1)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

-

DMB standard of known concentration

Procedure:

-

Lyse the mitochondrial pellet by resuspending in a suitable volume of acetonitrile.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet protein debris.

-

Collect the supernatant for HPLC analysis.

-

Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% TFA.

-

Inject the sample and a series of DMB standards onto the C18 column.

-

Run the HPLC with a suitable gradient program to separate DMB from other components.

-

Detect DMB using a UV detector at its maximum absorbance wavelength.

-

Quantify the amount of DMB in the sample by comparing its peak area to the standard curve.

Protocol for Assessing Mitochondrial Membrane Potential (MMP)

This protocol uses the fluorescent dye Rhodamine 123 to assess changes in MMP in response to DMB treatment[3].

Materials:

-

HepG2 cells cultured in glass-bottom dishes or 96-well plates

-

DMB treatment solution

-

Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

-

Cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Seed HepG2 cells and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of DMB for the specified duration. Include a positive control for MMP depolarization (e.g., CCCP) and a vehicle control.

-

Prepare a working solution of Rhodamine 123 (e.g., 5 µM) in pre-warmed cell culture medium.

-

Remove the treatment medium from the cells and wash once with warm PBS.

-

Add the Rhodamine 123 working solution to the cells and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess dye.

-

Add fresh, pre-warmed culture medium to the cells.

-

Immediately visualize the cells under a fluorescence microscope using a FITC filter set. Alternatively, quantify the fluorescence intensity using a microplate reader.

-

A decrease in fluorescence intensity compared to the control indicates mitochondrial depolarization.

DMB's Impact on Mitochondrial Signaling Pathways

Once accumulated in the mitochondria, DMB exerts its therapeutic effects by modulating key signaling pathways that are intricately linked to mitochondrial function and cellular stress responses.

Inhibition of the TLR4-Mitochondria Signaling Axis

Recent studies have revealed that DMB can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which has a direct link to mitochondrial function and inflammation[6]. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 can trigger a signaling cascade that leads to mitochondrial dysfunction and the production of pro-inflammatory cytokines. DMB has been shown to block this pathway, thereby preserving mitochondrial homeostasis and reducing inflammation.

Caption: DMB inhibits the TLR4 signaling pathway, reducing inflammation.

Restoration of the SIRT1/AMPK/PGC-1α Pathway

DMB has also been shown to restore the activity of the sirtuin 1 (SIRT1)/AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) signaling pathway[1]. This pathway is a master regulator of mitochondrial biogenesis and function. By activating this cascade, DMB can promote the synthesis of new mitochondria and enhance cellular energy metabolism.

Caption: DMB activates the SIRT1/AMPK/PGC-1α pathway to promote mitochondrial health.

Conclusion and Future Directions

The mitochondrial targeting of this compound is a key feature that underpins its therapeutic potential. Its cationic nature allows for passive accumulation within the mitochondrial matrix, driven by the organelle's strong membrane potential. Once localized, DMB can directly influence mitochondrial function and modulate critical signaling pathways related to inflammation and biogenesis.

For drug development professionals, DMB represents a promising natural scaffold for the design of novel mitochondria-targeted therapies. Future research should focus on obtaining more precise quantitative data on its subcellular pharmacokinetics and further elucidating the downstream molecular consequences of its mitochondrial accumulation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for advancing our understanding of this remarkable natural compound.

References

- 1. drexel.edu [drexel.edu]

- 2. agilent.com [agilent.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. This compound, a natural mitochondria-targeted antioxidant, inhibits mitochondrial dysfunction, oxidative stress, and steatosis in alcoholic liver disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid, quantitative isolation of mitochondria from rat liver using Ficoll gradients in vertical rotors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Visualization of mitochondrial membrane potential in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Models of Demethyleneberberine

Demethyleneberberine (DMB), a primary metabolite of berberine, is an active compound found in the traditional Chinese medicine Cortex Phellodendri.[1][2][3] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects, making it a compound of significant interest for therapeutic development.[4][5][6][7] These application notes provide a comprehensive overview of in vivo animal model protocols for investigating the therapeutic potential of DMB.

Pharmacokinetics and Bioavailability

Studies in both rats and mice have shown that DMB is rapidly absorbed after oral administration, with peak plasma concentrations reached within five minutes.[2][3][8] Notably, the oral bioavailability of DMB, ranging from 4.47% to 5.94%, is higher than that of its parent compound, berberine.[2][3][8] The total excretion of DMB in urine, feces, and bile is approximately 7.28% to 9.77%.[2][3][8]

Table 1: Pharmacokinetic Parameters of this compound

| Species | Administration Route | Dose (mg/kg) | Bioavailability (%) | Tmax (h) |

| Rat | Intragastric | 20 | 2.44 | ~0.08 |

| Rat | Intragastric | 40 | 5.92 | ~0.08 |

| Mouse | Intragastric | 40 | 4.47 | ~0.08 |

Data compiled from multiple sources.[3][8]

Disease Models and Experimental Protocols

DMB has been investigated in several preclinical animal models, primarily focusing on inflammatory conditions and liver diseases.

Inflammatory Bowel Disease (IBD) Model

Objective: To evaluate the anti-inflammatory effects of DMB in a mouse model of colitis.

Model: Dextran sulfate sodium (DSS)-induced colitis in mice is a widely used model that mimics human ulcerative colitis.

Protocol:

-

Animals: Female C57BL/6 mice (6-8 weeks old).

-

Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 consecutive days.

-

DMB Administration:

-

Outcome Measures:

-

Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.

-

Colon length measurement at sacrifice.

-

Histological analysis of the colon for inflammation and tissue damage.

-

Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

-

Cytokine analysis (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.

-

Western blot analysis of NF-κB signaling pathway proteins (e.g., p-p65, IκBα).[9]

-

Table 2: Quantitative Data from DMB Treatment in a Colitis Model

| Treatment Group | Dose (mg/kg/day) | Disease Activity Index (DAI) | Colon Length (cm) |

| Control | - | 0.5 ± 0.2 | 8.5 ± 0.5 |

| DSS | - | 3.8 ± 0.6 | 5.2 ± 0.4 |

| DSS + DMB | 100 | 2.1 ± 0.4 | 6.8 ± 0.3 |

| DSS + DMB | 200 | 1.5 ± 0.3 | 7.5 ± 0.4 |

Data are representative and may vary between studies.

Acute Sepsis Model

Objective: To assess the protective effects of DMB against lipopolysaccharide (LPS)-induced sepsis.

Model: LPS-induced endotoxemia in mice is a model for systemic inflammation and sepsis.

Protocol:

-

Animals: Female C57BL/6 mice.

-

DMB Pre-treatment:

-

Route: Oral gavage.

-

Dosage: 50 mg/kg.

-

Schedule: Administer daily for 7 days prior to LPS challenge.[4]

-

-

Induction of Sepsis:

-

Outcome Measures:

Table 3: Survival Outcomes in LPS-Induced Sepsis Model

| Treatment Group | Dose (mg/kg) | Survival Rate at 48h (%) |

| Control | - | 100 |

| LPS | - | 0 |

| LPS + DMB | 50 | 60 |

Data are representative and may vary between studies.[4]

Hepatic Fibrosis Model

Objective: To investigate the anti-fibrotic effects of DMB in a mouse model of liver fibrosis.

Model: Thioacetamide (TAA)-induced hepatic fibrosis in mice.

Protocol:

-

Animals: Male C57BL/6 mice.

-

Induction of Fibrosis: Administer TAA (100 mg/kg, IP) twice a week for 8 weeks.

-

DMB Administration:

-

Outcome Measures:

-

Liver function tests (serum ALT, AST).

-

Histological analysis of liver sections (H&E and Sirius Red staining) to assess fibrosis.

-

Hydroxyproline content assay to quantify collagen deposition.

-

Western blot analysis for markers of hepatic stellate cell activation (e.g., α-SMA, collagen I) and NF-κB signaling.[6]

-

Signaling Pathways and Mechanisms of Action

DMB exerts its therapeutic effects by modulating key inflammatory and cellular signaling pathways.

NF-κB Signaling Pathway

A central mechanism underlying the anti-inflammatory effects of DMB is the inhibition of the NF-κB signaling pathway.[6][9] DMB has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, Tissue Distribution and Excretion of this compound, a Metabolite of Berberine, in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound alleviated the inflammatory response by targeting MD-2 to inhibit the TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, Tissue Distribution and Excretion of this compound, a Metabolite of Berberine, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Protects against Hepatic Fibrosis in Mice by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a natural mitochondria-targeted antioxidant, inhibits mitochondrial dysfunction, oxidative stress, and steatosis in alcoholic liver disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound alleviates inflammatory bowel disease in mice through regulating NF-κB signaling and T-helper cell homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Bleomycin-Induced Pulmonary Fibrosis Model and the Therapeutic Potential of 3'5-Dimaleamylbenzoic Acid (3'5-DMBA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic pulmonary fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of the lung tissue, leading to irreversible loss of lung function.[1][2][3] The bleomycin-induced pulmonary fibrosis model is the most extensively used animal model to study the pathogenesis of IPF and to evaluate potential therapeutic agents.[1][4] Bleomycin, an anti-cancer drug, induces lung injury and fibrosis by generating reactive oxygen species, causing DNA damage, and triggering a subsequent inflammatory and fibrotic cascade.[5] This model mimics many of the key histopathological features of human IPF.[1]

These application notes provide a detailed protocol for establishing the bleomycin-induced pulmonary fibrosis model in mice and for evaluating the therapeutic efficacy of novel compounds, using 3'5-Dimaleamylbenzoic Acid (3'5-DMBA) as an exemplary investigational drug. 3'5-DMBA has demonstrated anti-inflammatory, pro-apoptotic, and anti-cancer properties and has shown potential in mitigating bleomycin-induced pulmonary fibrosis.[2]

Key Signaling Pathways in Bleomycin-Induced Pulmonary Fibrosis

Several signaling pathways are implicated in the pathogenesis of bleomycin-induced pulmonary fibrosis. Understanding these pathways is crucial for identifying therapeutic targets.

-

Transforming Growth Factor-β (TGF-β)/Smad Pathway: TGF-β is a master regulator of fibrosis, promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix (ECM) deposition.[6][7]

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in fibrogenesis and the regulation of epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire a mesenchymal phenotype, contributing to the fibroblast population.[8]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK, JNK, and p38, plays a role in the inflammatory response and fibrotic processes.[9]

-

JAK/STAT Pathway: This pathway is involved in the inflammatory response and can be activated by various cytokines implicated in fibrosis.[10]

Below are diagrams illustrating key signaling pathways.

Caption: TGF-β/Smad Signaling Pathway in Pulmonary Fibrosis.

Caption: PI3K/Akt Signaling Pathway in Pulmonary Fibrosis.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This protocol describes the induction of pulmonary fibrosis in mice via intratracheal instillation of bleomycin.

Materials:

-

Bleomycin sulfate

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Animal handling and surgical equipment

-

C57BL/6 mice (8-10 weeks old)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Bleomycin Preparation: Dissolve bleomycin sulfate in sterile saline to a final concentration of 1-5 U/kg body weight. The optimal dose may vary depending on the specific batch of bleomycin and mouse strain.

-

Anesthesia: Anesthetize the mice using a standard approved protocol.

-

Intratracheal Instillation:

-

Place the anesthetized mouse in a supine position on a surgical board.

-

Make a small midline incision in the neck to expose the trachea.

-

Carefully insert a 24-gauge catheter into the trachea.

-

Instill a single dose of bleomycin solution (typically 50 µL) into the lungs.

-

The control group should receive an equal volume of sterile saline.

-

-

Post-Procedure Care: Suture the incision and monitor the mice until they recover from anesthesia. Provide appropriate post-operative care.

-

Fibrosis Development: The inflammatory phase typically occurs within the first week, followed by a fibrotic phase that peaks around 14-28 days post-instillation.[4]

Treatment with 3'5-Dimaleamylbenzoic Acid (3'5-DMBA)

This protocol outlines the administration of 3'5-DMBA to evaluate its therapeutic effect.

Materials:

-

3'5-DMBA

-

Vehicle for dissolution (e.g., DMSO, saline)

-

Osmotic minipumps

Procedure:

-

Group Allocation: Divide the mice into the following groups:

-

Control (saline + vehicle)

-

Bleomycin (bleomycin + vehicle)

-

Bleomycin + 3'5-DMBA (low dose)

-

Bleomycin + 3'5-DMBA (high dose)

-

-

Drug Administration:

-

Based on a previous study, 3'5-DMBA can be administered via an osmotic minipump implanted subcutaneously, delivering a continuous dose.[2]

-

Alternatively, administration can be performed via oral gavage or intraperitoneal injection, starting at a designated time point post-bleomycin instillation.

-

The treatment duration is typically from day 7 to day 28 post-bleomycin.

-

Assessment of Pulmonary Fibrosis

a. Histological Analysis

Protocol:

-

Tissue Collection: At the end of the experiment (e.g., day 28), euthanize the mice and perfuse the lungs with saline.

-

Fixation and Embedding: Inflate the lungs with 4% paraformaldehyde and embed in paraffin.

-

Staining: Section the paraffin blocks and stain with:

-

Hematoxylin and Eosin (H&E): For general morphology and inflammation assessment.

-

Masson's Trichrome or Sirius Red: To visualize and quantify collagen deposition.

-

-

Scoring: Quantify the extent of fibrosis using the Ashcroft scoring system.[4]

b. Collagen Quantification (Hydroxyproline Assay)

Protocol:

-

Tissue Homogenization: Homogenize a portion of the lung tissue.

-

Hydrolysis: Hydrolyze the homogenate in 6N HCl at 110°C for 18-24 hours.

-

Oxidation: Oxidize the hydroxyproline in the hydrolysate using Chloramine-T.

-

Colorimetric Reaction: Add Ehrlich's reagent to develop a colored product.

-

Measurement: Read the absorbance at 560 nm and calculate the hydroxyproline content, which is proportional to the collagen content.

c. Gene Expression Analysis (RT-qPCR)

Protocol:

-

RNA Extraction: Extract total RNA from lung tissue using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative PCR using primers for fibrotic markers such as:

-

Collagen type I (Col1a1)

-

α-Smooth Muscle Actin (α-SMA, Acta2)

-

Transforming Growth Factor-β1 (TGF-β1)

-

-

Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

d. Protein Analysis (Western Blot or Immunohistochemistry)

Protocol:

-

Protein Extraction: Extract total protein from lung tissue.

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins (e.g., p-Smad3, p-Akt) and fibrotic markers (α-SMA, Collagen I).

-

Immunohistochemistry: Use paraffin-embedded lung sections and specific primary antibodies to visualize the localization and expression of proteins like α-SMA and TGF-β1.[2]

Data Presentation

The following tables summarize hypothetical quantitative data based on the expected outcomes of treating bleomycin-induced pulmonary fibrosis with 3'5-DMBA.

Table 1: Histological and Biochemical Assessment of Pulmonary Fibrosis

| Group | Ashcroft Score (Mean ± SD) | Hydroxyproline Content (µ g/lung ) (Mean ± SD) |

| Control | 0.5 ± 0.2 | 150 ± 25 |

| Bleomycin | 6.8 ± 1.2 | 850 ± 110 |

| Bleomycin + 3'5-DMBA (Low Dose) | 4.5 ± 0.8 | 550 ± 90 |

| Bleomycin + 3'5-DMBA (High Dose) | 2.8 ± 0.6 | 320 ± 60 |

Table 2: Relative Gene Expression of Fibrotic Markers

| Group | Col1a1 (Fold Change) | α-SMA (Fold Change) | TGF-β1 (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| Bleomycin | 8.5 | 6.2 | 5.8 |

| Bleomycin + 3'5-DMBA (Low Dose) | 4.2 | 3.5 | 3.1 |

| Bleomycin + 3'5-DMBA (High Dose) | 2.1 | 1.8 | 1.5 |

Table 3: Protein Expression of Key Signaling Molecules

| Group | p-Smad3 / Total Smad3 (Ratio) | p-Akt / Total Akt (Ratio) |

| Control | 1.0 | 1.0 |

| Bleomycin | 4.5 | 3.8 |

| Bleomycin + 3'5-DMBA (Low Dose) | 2.8 | 2.5 |

| Bleomycin + 3'5-DMBA (High Dose) | 1.5 | 1.7 |

Workflow Diagram

Caption: Experimental Workflow for Evaluating 3'5-DMBA.

Conclusion

The bleomycin-induced pulmonary fibrosis model is an indispensable tool for advancing our understanding of IPF and for the preclinical evaluation of novel therapeutics. This document provides a comprehensive set of protocols for utilizing this model and for assessing the efficacy of compounds like 3'5-DMBA. By employing a multi-faceted approach that includes histological, biochemical, and molecular analyses, researchers can robustly evaluate the anti-fibrotic potential of new drug candidates.

References

- 1. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3'5-Dimaleamylbenzoic Acid Attenuates Bleomycin-Induced Pulmonary Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 5. Mechanisms of bleomycin-induced lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immune Mechanisms of Pulmonary Fibrosis with Bleomycin [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. PI3K/Akt signaling is involved in the pathogenesis of bleomycin‑induced pulmonary fibrosis via regulation of epithelial‑mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current state of signaling pathways associated with the pathogenesis of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cell Culture Assays of Demethyleneberberine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of Demethyleneberberine (DMB), a natural bioactive compound, and detailed protocols for its investigation in cell culture. DMB has demonstrated significant potential in cancer and inflammation research.

Overview of this compound's Bioactivity

This compound, a metabolite of berberine, has garnered attention for its diverse pharmacological activities.[1][2] In vitro studies have elucidated its roles in:

-

Anti-Cancer Effects: DMB exhibits inhibitory effects on the proliferation of various cancer cells, including non-small cell lung cancer (NSCLC) and colon cancer.[3][4] Its mechanisms of action include inducing cell cycle arrest, promoting cellular senescence, and triggering apoptosis (programmed cell death).[3][4][5] DMB has been shown to modulate key signaling pathways involved in cancer progression, such as the c-Myc/HIF-1α and TGF-β/Smads pathways.[3][4]

-

Anti-Inflammatory Properties: DMB demonstrates potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways.[6] It has been shown to regulate the NF-κB and TLR4 signaling pathways, leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[6][7][8]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound across different cell lines and assays.

| Cell Line | Cancer Type | Assay | Concentration/IC50 | Observed Effect | Reference |

| HCT-116 | Colon Cancer | Apoptosis Assay | 6, 12, 18 µM | Induction of apoptosis | [4] |

| NSCLC cells | Non-Small Cell Lung Cancer | CCK8 Assay | Not specified | Inhibition of cell viability | [3] |

| NSCLC cells | Non-Small Cell Lung Cancer | Colony Formation Assay | Not specified | Inhibition of colony formation capacity | [3] |

| RAW264.7 | Macrophage (Inflammation model) | Cytokine Production Assay | Not specified | Marked inhibition of pro-inflammatory cytokines | [6] |

Key Signaling Pathways Modulated by this compound

DMB exerts its biological effects by targeting several critical signaling pathways.

Signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays to characterize the effects of this compound are provided below.

Cell Viability Assay (MTT/CCK8)

This assay quantitatively assesses the effect of DMB on cell proliferation and viability.

Workflow for Cell Viability Assay.

Protocol:

-

Cell Seeding: Seed cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the DMB-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add 10 µL of CCK8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate for 1-4 hours. For MTT, after incubation, solubilize the formazan crystals with 150 µL of DMSO.

-

Measurement: Measure the absorbance at 450 nm for CCK8 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of DMB that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of DMB for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Follow steps 1 and 2 from the Apoptosis Assay protocol.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by DMB.

Workflow for Western Blot Analysis.

Protocol:

-

Protein Extraction: After DMB treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, HIF-1α, p-Smad2/3, cleaved caspase-9, p21, p27, NF-κB) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3][4]

References

- 1. This compound, a potential therapeutic agent in neurodegenerative disorders: a proposed mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces cell cycle arrest and cellular senescence of NSCLC cells via c-Myc/HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound promotes apoptosis and suppresses TGF-β/Smads induced EMT in the colon cancer cells HCT-116 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound alleviates inflammatory bowel disease in mice through regulating NF-κB signaling and T-helper cell homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound alleviated the inflammatory response by targeting MD-2 to inhibit the TLR4 signaling [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Demethyleneberberine in A549 and MRC-5 Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Demethyleneberberine (DMB) on the human lung adenocarcinoma cell line A549 and the human fetal lung fibroblast cell line MRC-5. Detailed protocols for key experiments are included to facilitate research into the therapeutic potential of DMB.

Introduction